

# Synthesis and Characterization of N-Ethylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: **N-Ethylbenzenesulfonamide**

Cat. No.: **B1580914**

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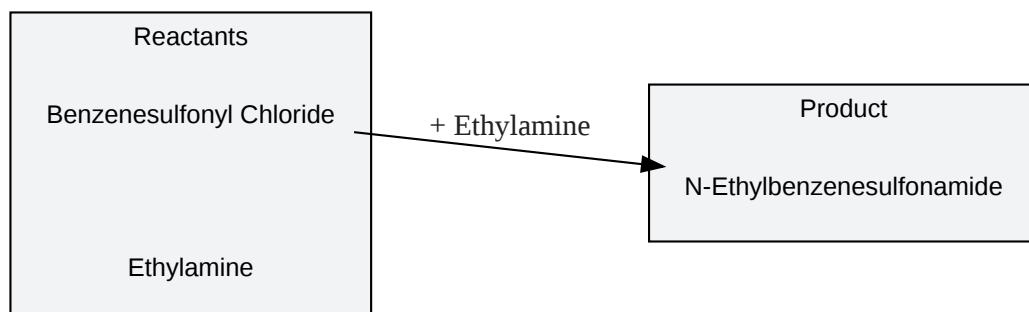
This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Ethylbenzenesulfonamide**, a key intermediate in various chemical syntheses. This document details the synthetic protocol, purification methods, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

## Synthesis of N-Ethylbenzenesulfonamide

The synthesis of **N-Ethylbenzenesulfonamide** is typically achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with ethylamine.<sup>[1]</sup> The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.<sup>[1]</sup>

## Reaction Scheme

Reaction Scheme for N-Ethylbenzenesulfonamide Synthesis

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Caption: Reaction of benzenesulfonyl chloride with ethylamine.

## Experimental Protocols

### Materials and Equipment

- Benzenesulfonyl chloride
- Ethylamine (70% in water or as a solution in a suitable solvent)
- Pyridine or triethylamine (base)
- Dichloromethane (solvent)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for recrystallization

## Synthesis Procedure

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in dichloromethane. Add a base such as pyridine or triethylamine (1.2 equivalents) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution dropwise over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel.
  - Separate the organic layer.

- Wash the organic layer successively with 1 M HCl, saturated aqueous  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

## Purification

The crude **N-Ethylbenzenesulfonamide** can be purified by recrystallization.

- Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.[2][3][4][5][6]
- Procedure:
  - Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).[4]
  - If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
  - Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until turbidity persists. [2]
  - Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
  - Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
  - Dry the crystals in a vacuum oven.

## Characterization Data

The structure and purity of the synthesized **N-Ethylbenzenesulfonamide** can be confirmed by various spectroscopic methods.

## Physical and Chemical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub> S
Molecular Weight	185.25 g/mol <a href="#">[7]</a>
IUPAC Name	N-ethylbenzenesulfonamide <a href="#">[7]</a>
CAS Number	5339-67-3 <a href="#">[7]</a>
Appearance	White to off-white solid
Melting Point	Not explicitly found for N-ethyl isomer, but related compounds have melting points in a similar range.

## Spectroscopic Data

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	Multiplet	2H	Aromatic (ortho)
~7.5-7.6	Multiplet	3H	Aromatic (meta, para)
~4.8 (variable)	Broad singlet	1H	N-H
~3.1	Quartet	2H	-CH <sub>2</sub> -
~1.1	Triplet	3H	-CH <sub>3</sub>

Note: Predicted chemical shifts are based on typical values for similar sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

**<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	Aromatic (quaternary C-S)
~132	Aromatic (para)
~129	Aromatic (ortho)
~127	Aromatic (meta)
~38	-CH <sub>2</sub> -
~15	-CH <sub>3</sub>

Note: Predicted chemical shifts are based on typical values for similar sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.[\[8\]](#)[\[13\]](#)[\[14\]](#)

**FTIR (Fourier-Transform Infrared) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3250-3300	N-H stretch
~3050-3100	Aromatic C-H stretch
~2850-2970	Aliphatic C-H stretch
~1330-1350	Asymmetric SO <sub>2</sub> stretch
~1150-1170	Symmetric SO <sub>2</sub> stretch
~1090	S-N stretch
~750, ~690	Aromatic C-H bend (out-of-plane)

Note: These are typical ranges for the functional groups present in **N-Ethylbenzenesulfonamide**.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

**MS (Mass Spectrometry) Data**

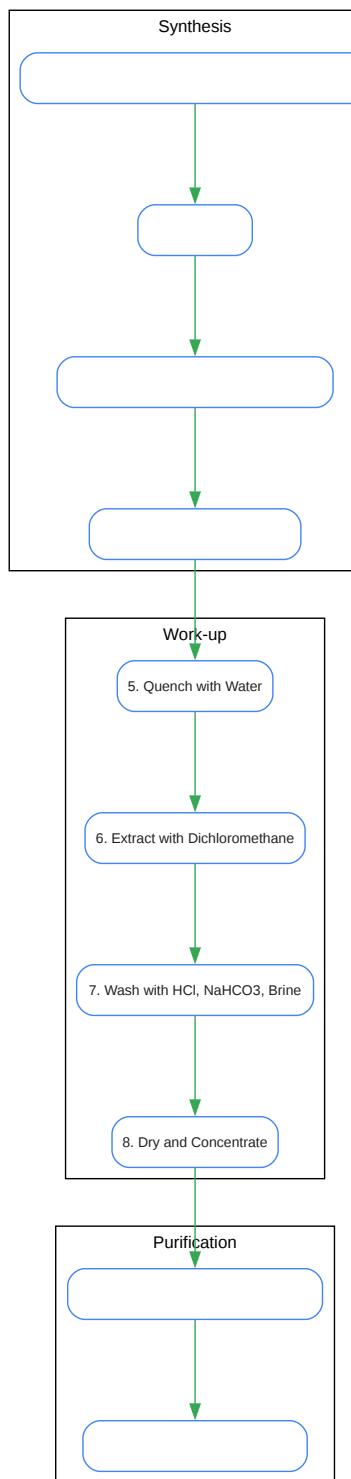
m/z	Interpretation
185	Molecular ion $[M]^+$
170	$[M - \text{CH}_3]^+$
141	$[M - \text{C}_2\text{H}_5\text{NH}]^+$ or $[\text{C}_6\text{H}_5\text{SO}_2]^+$
92	$[\text{C}_6\text{H}_5\text{NH}]^+$ (after rearrangement and loss of $\text{SO}_2$ )[20]
77	$[\text{C}_6\text{H}_5]^+$

Note: Fragmentation patterns can vary depending on the ionization method. The loss of  $\text{SO}_2$  is a common fragmentation pathway for aromatic sulfonamides.[20][21][22][23]

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of **N-Ethylbenzenesulfonamide**.

## Synthesis and Purification Workflow of N-Ethylbenzenesulfonamide

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Caption: A step-by-step workflow for the synthesis of **N-Ethylbenzenesulfonamide**.

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